1-(3-ethoxy-4-methoxybenzoyl)pyrrolidine
Description
1-(3-Ethoxy-4-methoxybenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with ethoxy (3-position) and methoxy (4-position) groups.
Properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-13-10-11(6-7-12(13)17-2)14(16)15-8-4-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQBEARESOZXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Aromatic Substituents
- 1-(3-Ethoxy-4-methoxybenzoyl)pyrrolidine : The 3-ethoxy and 4-methoxy groups on the benzoyl moiety likely enhance lipophilicity compared to simpler methoxy-substituted analogs. This could influence membrane permeability and target engagement.
- 1-[1-Oxo-9-(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]pyrrolidine (3b): Contains a methylenedioxyphenyl group attached to a polyunsaturated acyl chain. The electron-rich aromatic system and conjugated double bonds may facilitate interactions with ion channels like hKCNK3 .
- Brachyamide A (4b) : A pungent compound with an unidentified acyl group; its bioactivity suggests strong hydrophobic interactions with sensory receptors .
Acyl Chain Variations
- 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b): Features a long, unsaturated C18 acyl chain, contributing to potent hKCNK3 inhibition (IC50 = 19 ± 2.1 µM). The extended hydrophobic tail may anchor the molecule to lipid bilayers .
- 1-[(2E,4E,9E)-10-(3,4-Methylenedioxyphenyl)undecatrienoyl]pyrrolidine (4): Combines a methylenedioxyphenyl group with a trienoyl chain, enhancing cytotoxicity against cancer cell lines (e.g., HL-60, MCF-7) .
Ion Channel Modulation
- hKCNK3 Inhibition :
Cytotoxic Activity
- Compound 4 (from Piper terminaliflorum): Exhibits cytotoxicity against multiple cancer cell lines, attributed to its conjugated trienoyl chain and methylenedioxyphenyl group .
- This compound: The absence of extended unsaturated chains may limit cytotoxicity compared to trienoyl derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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